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Compound of Interest

Compound Name: PXP 18 protein

Cat. No.: B1177370 Get Quote

Welcome to the Technical Support Center for IL-18 ELISA. This guide is designed for

researchers, scientists, and drug development professionals to help troubleshoot atypical or

unexpected results in their Interleukin-18 (IL-18) ELISA experiments.

Frequently Asked Questions (FAQs)
Q1: What is the expected cross-reactivity of an IL-18 ELISA kit with the inactive precursor, pro-

IL-18?

A1: Cross-reactivity with pro-IL-18 can vary between different ELISA kits. For example, some

commercially available human IL-18 ELISA kits show approximately 0.7% cross-reactivity with

human pro-IL-18, while some mouse IL-18 ELISA kits can have cross-reactivity of less than

10% with mouse pro-IL-18.[1] It is crucial to check the manufacturer's datasheet for the specific

kit you are using to understand its cross-reactivity profile.

Q2: What are some common sample types that can be used with IL-18 ELISA kits?

A2: Most IL-18 ELISA kits are validated for use with serum, plasma, and cell culture

supernatants.[1][2] However, with proper validation, they have also been successfully used to

measure IL-18 in other biological fluids like urine and in tissue homogenates.[1] Always refer to

the kit's manual for recommended sample types and any specific sample preparation protocols.

Q3: What is the general principle of a sandwich ELISA for IL-18?

A3: A sandwich ELISA for IL-18 involves a microplate pre-coated with a capture antibody

specific to IL-18. When the sample or standard containing IL-18 is added to the wells, the IL-18
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binds to the capture antibody. Subsequently, a biotinylated detection antibody, also specific to

IL-18, is added, which binds to a different epitope on the captured IL-18. An Avidin-Horseradish

Peroxidase (HRP) conjugate is then added, which binds to the biotin on the detection antibody.

Finally, a substrate solution is added, which reacts with the HRP to produce a color change.

The intensity of the color is proportional to the amount of IL-18 in the sample and is measured

using a microplate reader.[3]

Troubleshooting Guides
This section addresses specific atypical results you might encounter during your IL-18 ELISA

experiments.

Issue 1: High Background
A high background can mask the true signal from your samples and lead to inaccurate results.

Question: I am observing high background absorbance in my IL-18 ELISA. What are the

possible causes and solutions?

Answer:

High background in an ELISA can stem from several factors, ranging from insufficient washing

to non-specific binding of reagents. The table below summarizes the common causes and

provides targeted solutions.
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Potential Cause Troubleshooting Steps

Inadequate Washing

Increase the number of wash cycles. Ensure all

wells are completely filled and emptied during

each wash. Increase the soaking time of the

wash buffer in the wells.[4][5]

Contaminated Reagents or Buffers

Prepare fresh wash buffers and substrate

solutions.[5][6] Ensure that the water used is of

high purity.

High Concentration of Detection

Antibody/Conjugate

Optimize the concentration of the detection

antibody and HRP conjugate by performing a

titration.

Non-specific Binding

Increase the concentration or incubation time of

the blocking buffer. Consider trying a different

blocking agent.[6][7][8]

Cross-reactivity

Check the kit's datasheet for known cross-

reactivities. If a component in your sample

matrix is suspected to cross-react, run a control

with just the sample matrix.[4]

Extended Incubation Times or High Temperature
Strictly adhere to the incubation times and

temperatures specified in the protocol.[5]

Substrate Incubation in Light

If using a light-sensitive substrate like TMB,

ensure the incubation step is performed in the

dark.[4]

Below is a decision-making workflow to help you troubleshoot high background issues.
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Troubleshooting workflow for high background in IL-18 ELISA.
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Issue 2: Weak or No Signal
The absence of a signal can be just as problematic as a high background.

Question: My IL-18 ELISA is showing very low or no signal, even for my positive controls. What

should I check?

Answer:

A weak or absent signal can be due to a variety of factors, including issues with reagents, the

experimental protocol, or the sample itself. The following table outlines potential causes and

their solutions.
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Potential Cause Troubleshooting Steps

Omission of a Key Reagent

Carefully review the protocol to ensure all

reagents (e.g., detection antibody, HRP

conjugate, substrate) were added in the correct

order.

Inactive Reagents

Ensure reagents have not expired and have

been stored correctly.[3] Test the activity of the

HRP conjugate and substrate separately.

Sodium azide is an inhibitor of HRP and should

not be in your buffers.

Insufficient Incubation Time/Temperature

Follow the recommended incubation times and

temperatures.[3] Ensure all reagents are

brought to room temperature before use.[7]

Improper Standard or Sample Dilution

The concentration of IL-18 in your samples may

be below the detection limit of the assay.[4] Try

running less diluted samples. For plasma

samples, a minimum dilution of 1:2 is often

recommended to avoid matrix effects.[9]

Incorrect Plate Reader Settings

Verify that the correct wavelength (typically 450

nm for TMB substrate) and any necessary filters

are set on the plate reader.

Problem with Antibody Pairing

If developing your own assay, ensure the

capture and detection antibodies recognize

different epitopes on the IL-18 molecule.

Issue 3: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.

Question: I am getting a poor standard curve in my IL-18 ELISA (e.g., low R-squared value,

non-linear). How can I improve it?

Answer:
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An inaccurate standard curve will lead to unreliable sample quantification. Here are common

causes and solutions for improving your standard curve.

Potential Cause Troubleshooting Steps

Pipetting Errors

Ensure pipettes are calibrated and use proper

pipetting techniques. Use fresh pipette tips for

each standard dilution.[7]

Improper Standard Dilution

Briefly centrifuge the vial of lyophilized standard

before reconstitution. Ensure the standard is

completely dissolved by gentle mixing. Prepare

the dilution series fresh for each experiment.[3]

Incomplete Washing
Ensure wells are completely aspirated between

steps to prevent carryover.[3]

Incorrect Plate Reader Settings
Ensure the plate reader is set to the correct

wavelength and has been pre-warmed.[3]

"Edge Effects"

Uneven temperature across the plate can cause

"edge effects." Ensure the plate is incubated in

a stable temperature environment and avoid

stacking plates.[7]

Experimental Protocols
Standard Sandwich ELISA Protocol for IL-18
This protocol provides a general workflow for a sandwich ELISA. Always refer to the specific

manual provided with your IL-18 ELISA kit, as incubation times, reagent concentrations, and

other parameters may vary.

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit

manual. Allow all reagents to reach room temperature before use.

Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate

wells of the pre-coated microplate. Cover the plate and incubate for the recommended time

(e.g., 90 minutes at 37°C or 2.5 hours at room temperature).[3][10]
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First Wash: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

After the final wash, invert the plate and blot it on a clean paper towel to remove any

remaining buffer.[3]

Add Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to

each well. Cover the plate and incubate (e.g., 1 hour at 37°C or room temperature).[3][10]

Second Wash: Repeat the wash step as described in step 3.

Add HRP Conjugate: Add 100 µL of the HRP conjugate working solution to each well. Cover

the plate and incubate (e.g., 30 minutes at 37°C or 45 minutes at room temperature).[3][10]

Third Wash: Repeat the wash step as described in step 3, but increase the number of

washes to 5.[3]

Add Substrate: Add 90-100 µL of the substrate reagent (e.g., TMB) to each well. Cover the

plate and incubate in the dark at room temperature for about 15-30 minutes, or until color

develops.[3][10]

Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change

from blue to yellow.

Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.

The following diagram illustrates the general workflow of a sandwich ELISA.
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General workflow for a sandwich ELISA.
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IL-18 Signaling Pathway
Understanding the biological context of IL-18 can be helpful. IL-18 is a pro-inflammatory

cytokine that plays a significant role in both innate and adaptive immune responses.[11] It is

initially synthesized as an inactive precursor and requires cleavage by caspase-1 to become

active.[12]

The biological activity of IL-18 is mediated through its binding to the IL-18 receptor (IL-18R)

complex, which consists of a ligand-binding subunit (IL-18Rα) and a signal-transducing subunit

(IL-18Rβ).[11][13] This binding initiates a signaling cascade that recruits the adaptor protein

MyD88.[12] This complex then recruits TRAF6, ultimately leading to the activation of the NF-κB

and MAPK signaling pathways.[11][14] The activation of these pathways results in the

production of various inflammatory mediators, most notably interferon-gamma (IFN-γ),

especially in synergy with IL-12.[11][12]
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Simplified IL-18 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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